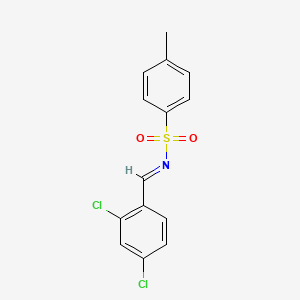

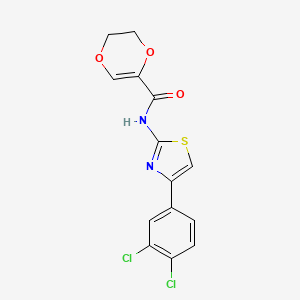

![molecular formula C18H22ClN5O2S B2403190 5-((2-氯苯基)(4-(2-羟乙基)哌嗪-1-基)甲基)-2-甲基噻唑并[3,2-b][1,2,4]三唑-6-醇 CAS No. 869343-82-8](/img/structure/B2403190.png)

5-((2-氯苯基)(4-(2-羟乙基)哌嗪-1-基)甲基)-2-甲基噻唑并[3,2-b][1,2,4]三唑-6-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “5-((2-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It contains several functional groups, including a chlorophenyl group, a piperazine ring, a thiazole ring, and a triazole ring . These functional groups are common in many pharmaceutical compounds, suggesting potential biological activity.

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The piperazine ring, for instance, is a common structural motif found in many pharmaceuticals and can modulate the pharmacokinetic properties of a drug . The 1,2,4-triazole ring is another important feature, found in many well-established drugs with diverse therapeutic activities .科学研究应用

Medicinal Chemistry and Drug Development

The piperazine moiety in this compound plays a crucial role in drug design. Several drugs containing piperazine derivatives have been developed, including trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Researchers explore the potential of this compound as a scaffold for novel drug candidates. Its unique thiazolo-triazolone structure may offer advantages in terms of binding affinity, selectivity, and pharmacokinetics.

Antitumor Activity

Recent studies have investigated the antitumor properties of related piperazine derivatives. For instance, compounds with similar structural features have demonstrated promising antitumor activity against cancer cell lines. Notably, some derivatives increased phosphorylation of H2AX, a marker of DNA damage response, comparable to Olaparib, a known PARP inhibitor . Further exploration of this compound’s antitumor potential is warranted.

Alkene Hydromethylation

Interestingly, the compound’s structure suggests potential reactivity in alkene hydromethylation reactions. Paired with a Matteson–CH₂–homologation, it could enable formal anti-Markovnikov alkene hydromethylation, a transformation that remains relatively unexplored . Investigating its reactivity with various alkenes could yield valuable insights.

Heterocyclic Synthesis

The thiazolo-triazolone framework offers opportunities for heterocyclic synthesis. Researchers have explored cyclization methods, such as the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate, leading to protected piperazines . These synthetic routes contribute to the diversity of heterocyclic compounds available for drug discovery.

Photocatalytic Synthesis

Photocatalysis has gained prominence in organic synthesis. Researchers have explored photocatalytic methods for constructing complex molecules. Investigating the photochemical behavior of this compound could reveal novel synthetic pathways, especially considering its thiazolo-triazolone core .

作用机制

Target of Action

It’s worth noting that compounds with similar structures, such as those containing an indole nucleus, have been found to bind with high affinity to multiple receptors . Similarly, piperazine derivatives are widely employed in drugs and show a wide range of biological and pharmaceutical activity .

Biochemical Pathways

Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

For instance, the piperazine ring is known to enhance the bioavailability of many drugs .

Result of Action

Based on the biological activities of similar compounds, it can be inferred that the compound might have potential therapeutic effects against various diseases .

属性

IUPAC Name |

5-[(2-chlorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClN5O2S/c1-12-20-18-24(21-12)17(26)16(27-18)15(13-4-2-3-5-14(13)19)23-8-6-22(7-9-23)10-11-25/h2-5,15,25-26H,6-11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEZDDFWGSVBRGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3Cl)N4CCN(CC4)CCO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClN5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzenesulfonamide](/img/structure/B2403108.png)

![3-methoxy-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2403111.png)

![3-Bromo-5-chloro-1-methylpyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B2403112.png)

![N-(2,5-Dimethylphenyl)-2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]butanamide](/img/structure/B2403114.png)

![3-phenethyl-2-thioxo-2,3-dihydrobenzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2403116.png)

![N-(4-hydroxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2403117.png)

![5-[(1S)-1-(4-chlorophenoxy)ethyl]-2H-tetrazole](/img/structure/B2403123.png)